ethyl 2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazolinone moiety, a cyclohexane ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroformate, thionyl chloride, and various amines and acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate: Shares the quinazolinone core but lacks the cyclohexane and thiazole rings.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Another quinazolinone derivative with different substituents.
Uniqueness
Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone core, a cyclohexane ring, and a thiazole ring. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S/c1-2-30-21(29)18-12-31-22(24-18)25-19(27)15-9-7-14(8-10-15)11-26-13-23-17-6-4-3-5-16(17)20(26)28/h3-6,12-15H,2,7-11H2,1H3,(H,24,25,27) |
InChI Key |
WNTRFIHTEXAPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.